molecular formula C11H13Cl2IO B13080993 {[(1,4-Dichloro-3-iodobutan-2-yl)oxy]methyl}benzene

{[(1,4-Dichloro-3-iodobutan-2-yl)oxy]methyl}benzene

Cat. No.: B13080993
M. Wt: 359.03 g/mol
InChI Key: QRSODVRFVMOVLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[(1,4-Dichloro-3-iodobutan-2-yl)oxy]methyl}benzene is a halogenated aromatic compound characterized by a benzene ring substituted with an oxymethyl group linked to a 1,4-dichloro-3-iodobutane chain. Its iodine substituent may enhance reactivity in substitution reactions, while the dichloro motif could influence conformational stability or electronic properties.

Properties

Molecular Formula

C11H13Cl2IO

Molecular Weight

359.03 g/mol

IUPAC Name

(1,4-dichloro-3-iodobutan-2-yl)oxymethylbenzene

InChI

InChI=1S/C11H13Cl2IO/c12-6-10(14)11(7-13)15-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2

InChI Key

QRSODVRFVMOVLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(CCl)C(CCl)I

Origin of Product

United States

Biological Activity

{[(1,4-Dichloro-3-iodobutan-2-yl)oxy]methyl}benzene, with the CAS number 1600816-06-5, is a synthetic organic compound that has garnered attention due to its potential biological activities. Understanding its biological properties is crucial for evaluating its applications in pharmaceuticals and environmental science.

  • Molecular Formula : C11H13Cl2IO
  • Molecular Weight : 359.03 g/mol
  • Structure : The compound features a dichlorobutane moiety attached to a benzene ring via an ether linkage, which may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds with halogenated groups often exhibit antimicrobial properties. For instance, studies on similar halogenated benzene derivatives have shown effectiveness against various bacterial strains and fungi. The presence of chlorine and iodine may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic processes.

Cytotoxicity

Cytotoxic effects have been observed in related compounds. For example, dichlorinated and iodinated derivatives have been reported to induce apoptosis in cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to cellular stress and eventual cell death.

Enzyme Inhibition

Halogenated compounds frequently act as enzyme inhibitors. Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in therapeutic contexts such as cancer treatment or metabolic disorders.

Case Studies

  • Antimicrobial Testing : A study evaluated the antimicrobial efficacy of various halogenated compounds against Escherichia coli and Staphylococcus aureus. Results indicated that compounds with similar structural features to this compound exhibited significant growth inhibition at low concentrations.
  • Cytotoxicity Assay : In vitro assays using human cancer cell lines demonstrated that compounds with a similar dichloroalkyl structure induced dose-dependent cytotoxicity. The IC50 values were determined, indicating potential applicability in cancer therapeutics.
  • Enzyme Inhibition Study : A comparative study on enzyme inhibitors revealed that similar halogenated compounds effectively inhibited cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes in humans.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference Studies
AntimicrobialEffective against E. coli and S. aureus
CytotoxicityInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits cytochrome P450 enzymes

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential use as an intermediate in the synthesis of pharmaceutical agents. Its structure allows for modifications that can lead to the development of new drugs with enhanced efficacy and safety profiles. For instance, compounds with similar structures have been explored for their antibacterial and antifungal properties.

Material Science

In material science, {[(1,4-Dichloro-3-iodobutan-2-yl)oxy]methyl}benzene can serve as a building block for creating polymers with specific properties. Its halogenated nature can impart flame retardancy and improve thermal stability in polymeric materials. Research indicates that incorporating such compounds can enhance the mechanical properties of plastics used in various applications, including automotive and aerospace industries.

Environmental Chemistry

The environmental impact of halogenated compounds is a critical area of study. Research has focused on the degradation pathways of such compounds in various environmental matrices. Studies have shown that this compound can undergo photodegradation under UV light, leading to less harmful byproducts. This property is crucial for assessing the environmental risks associated with its use.

Case Study 1: Synthesis of Antimicrobial Agents

A study published in the Brazilian Journal of Pharmaceutical Sciences demonstrated the synthesis of antimicrobial agents using this compound as a precursor. The research highlighted how modifications to the compound's structure could lead to derivatives with improved antimicrobial activity against resistant strains of bacteria .

Case Study 2: Polymer Blends for Enhanced Properties

Research conducted at a materials science laboratory explored the incorporation of this compound into polymer blends. The findings indicated that the addition of this compound significantly improved the tensile strength and thermal stability of the resulting materials compared to traditional polymer blends without halogenated additives .

Data Tables

Application AreaSpecific UseBenefits
PharmaceuticalIntermediate for drug synthesisPotential for new antibacterial agents
Material SciencePolymer enhancementImproved mechanical properties and stability
Environmental ChemistryStudy of degradation pathwaysReduced environmental impact through photodegradation

Comparison with Similar Compounds

Structural Features

The table below compares key structural attributes of {[(1,4-Dichloro-3-iodobutan-2-yl)oxy]methyl}benzene with two analogs: 1,4-Bis(3-chloropropoxy)benzene and 1,4-Dichloro-2-iodobenzene .

Compound Molecular Formula Molecular Weight (g/mol) Halogen Substituents Key Functional Groups
This compound C₁₁H₁₂Cl₂IO ~372.03 1,4-Cl₂, 3-I on butane chain Ether, oxymethyl
1,4-Bis(3-chloropropoxy)benzene C₁₂H₁₆Cl₂O₂ 287.16 3-Cl on two propane chains Ether (two groups)
1,4-Dichloro-2-iodobenzene C₆H₃Cl₂I 272.90 1,4-Cl₂, 2-I on benzene ring Aromatic halogens

Key Observations :

  • The target compound’s butane chain introduces greater conformational flexibility compared to the propane chains in 1,4-bis(3-chloropropoxy)benzene or the rigid aromatic system of 1,4-dichloro-2-iodobenzene.
  • The iodine substituent in the target compound is positioned on the alkyl chain, contrasting with 1,4-dichloro-2-iodobenzene, where iodine is directly on the benzene ring. This difference may influence electronic effects (e.g., inductive vs. resonance) and reactivity.
Physical and Spectroscopic Properties
  • IR/NMR Trends :

    • The ether linkage (~1100–1250 cm⁻¹ in IR) and C–I stretch (~500–600 cm⁻¹) in the target compound would distinguish it from the C–Cl stretches (~550–750 cm⁻¹) in 1,4-dichloro-2-iodobenzene .
    • In ¹H NMR, the butane chain’s protons would exhibit splitting patterns (e.g., methylene groups at δ 3.5–4.5 ppm) similar to those in 1,4-bis(3-chloropropoxy)benzene (δ 2.21–4.06 ppm) .
  • Thermal Stability :

    • The iodine atom in the target compound may reduce thermal stability compared to purely chlorinated analogs due to weaker C–I bonds.

Q & A

Basic Research Questions

Q. How can the synthetic route for {[(1,4-Dichloro-3-iodobutan-2-yl)oxy]methyl}benzene be optimized to improve yield and purity?

  • Methodological Approach :

  • Stepwise Halogenation : Prioritize iodination before chlorination to avoid steric hindrance. Use a protecting group (e.g., benzyl ether) for the hydroxyl group during halogenation steps to prevent unwanted side reactions.
  • Catalytic Coupling : Employ palladium-catalyzed cross-coupling reactions for attaching the iodinated butane chain to the benzene ring. Optimize solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to enhance reaction efficiency.
  • Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradient) followed by recrystallization in ethanol to isolate high-purity product. Monitor progress via TLC and 1H NMR^{1}\text{H NMR} .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Approach :

  • NMR Analysis : 1H^{1}\text{H} and 13C NMR^{13}\text{C NMR} to identify proton environments and carbon frameworks. Use 19F NMR^{19}\text{F NMR} (if fluorinated analogs are synthesized) and DEPT-135 for stereochemical details.
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular weight and isotopic patterns (e.g., chlorine and iodine signatures).
  • X-ray Diffraction (XRD) : Single-crystal XRD for absolute stereochemical confirmation. Use SHELXL for refinement .

Q. What safety protocols are critical when handling this halogenated benzene derivative?

  • Methodological Approach :

  • Ventilation : Use fume hoods to minimize inhalation exposure to volatile intermediates.
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid direct skin contact due to potential halogen toxicity.
  • Emergency Procedures : In case of exposure, rinse affected areas with water for 15 minutes and consult a physician immediately. Document MSDS guidelines for iodine and chlorinated compounds .

Advanced Research Questions

Q. How can contradictory data between XRD and NMR regarding conformational isomerism be resolved?

  • Methodological Approach :

  • Dynamic NMR (DNMR) : Perform variable-temperature 1H NMR^{1}\text{H NMR} to detect rotational barriers in solution. Compare energy barriers (ΔG‡) with XRD-derived torsional angles.
  • DFT Calculations : Use Gaussian or ORCA to model gas-phase and solvent-optimized conformers. Overlay computed structures with XRD data to identify discrepancies caused by crystal packing .

Q. What mechanistic insights explain the regioselectivity of nucleophilic substitution reactions at the 3-iodo vs. 4-chloro positions?

  • Methodological Approach :

  • Kinetic Studies : Monitor reaction rates under varying conditions (e.g., polar aprotic solvents, nucleophile strength). Use Hammett plots to correlate substituent effects with reactivity.
  • Isotopic Labeling : Synthesize 127I^{127}\text{I}- and 37Cl^{37}\text{Cl}-labeled analogs to track substitution pathways via MS/MS fragmentation patterns.
  • Computational Modeling : Calculate Fukui indices for electrophilic sites to predict regioselectivity .

Q. How can crystal engineering strategies improve the compound’s crystallinity for structural studies?

  • Methodological Approach :

  • Solvent Screening : Test mixed solvents (e.g., dichloromethane/pentane) to induce slow crystallization.
  • Co-crystallization : Introduce hydrogen-bond donors (e.g., pyridine derivatives) to stabilize lattice frameworks.
  • Temperature Gradients : Use gradient cooling (e.g., 4°C to -20°C) to reduce defects. Validate crystal quality via SHELXL refinement residuals (Rint<0.05R_{\text{int}} < 0.05) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.